2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
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Description
2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C19H14ClNOS and its molecular weight is 339.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies focusing on its synthesis and structural characterization. For example, the synthesis of derivatives of 4-(2-hydroxylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, including the structure of interest, was explored to understand the conformation and bonding within these molecules. These compounds showed twist-boat conformations in the central seven-membered heterocyclic rings, with N atoms involved in strong intramolecular hydrogen bonds, resulting in six-membered rings (Parvez, Umbreen, & Ansari, 2003). Another study provided a synthesis pathway for 4-(4-chlorophenyl)-2-(4-dimethylaminophenyl)-2,5-dihydro-8-substituted-1,5-benzothiazepines, highlighting the compound's structural diversity and potential for further chemical modifications (Pant, Singhal, Sati, & Pant, 2000).
Biological Activity and Applications
While excluding direct references to drug use, dosage, and side effects, it is notable that compounds within this chemical class, including closely related structures, have been examined for various biological activities. These activities include potential antimicrobial effects, as indicated by a study on the synthesis and evaluation of 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines. Some compounds in this study showed promising antifungal activity against Candida albicans, suggesting a potential area of application for related compounds in addressing microbial infections (Pant, Godwal, & Sanju, 2021).
Chemical Properties and Reactivity
The compound's inclusion in research also extends to its chemical properties and reactivity. For instance, the photochemical synthesis of 2-substituted benzo[b]furans involved compounds with similar structural features, highlighting a method for forming aryl-C and C-O bonds through a photochemical reaction, demonstrating the compound's potential in synthetic organic chemistry (Protti, Fagnoni, & Albini, 2012).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c20-14-9-7-13(8-10-14)19-12-16(17-5-3-11-22-17)21-15-4-1-2-6-18(15)23-19/h1-11,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRCHVILXSKUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.